4-Fluoro-3-methoxypyridin-2-amine
Description
Significance of Aminopyridines as Heterocyclic Scaffolds in Research
Aminopyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov Their nitrogen-containing heterocyclic structure allows them to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to proteins and enzymes. nih.gov This versatility has led to the incorporation of the aminopyridine core into numerous biologically active molecules, including approved drugs and clinical candidates. nih.gov The amino group provides a key point for further chemical modification, allowing for the synthesis of diverse libraries of compounds for screening in drug discovery programs.
Strategic Role of Fluorine and Methoxy (B1213986) Substituents in Modulating Pyridine (B92270) Properties
The introduction of fluorine and methoxy groups onto the pyridine ring is a deliberate strategy employed by medicinal chemists to fine-tune the molecule's properties. Each substituent exerts distinct electronic and steric effects that can significantly impact the compound's biological activity, metabolic stability, and pharmacokinetic profile.
| Substituent | Position | Key Effects |
| Fluorine | 4 | Electron-withdrawing, increases lipophilicity, can block metabolic pathways. |
| Methoxy Group | 3 | Electron-donating, influences hydrogen bonding capabilities. |
| Amino Group | 2 | Acts as a hydrogen bond donor and acceptor, provides a site for further functionalization. |
The methoxy group at the 3-position is an electron-donating group. Its presence can influence the basicity of the pyridine nitrogen and the reactivity of the aromatic ring towards electrophilic substitution. The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor, which can be a critical interaction in the binding of the molecule to a biological target. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic landscape on the pyridine ring, influencing its reactivity and intermolecular interactions.
Overview of Academic Research Trajectories for 4-Fluoro-3-methoxypyridin-2-amine and Related Analogues
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for this compound and its analogues can be inferred from the broader context of medicinal chemistry and the known utility of its constituent parts. The primary application of such a scaffold is as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
One significant area of research is in the development of kinase inhibitors . The aminopyridine scaffold is a common feature in many small molecule kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. The fluorine and methoxy substituents can be used to modulate the selectivity and potency of these inhibitors. For example, related fluorinated and methoxylated aminopyridine derivatives have been explored as inhibitors of various kinases involved in cancer and inflammatory diseases. nih.gov
Furthermore, the unique substitution pattern of this compound makes it an attractive building block for creating libraries of diverse compounds for high-throughput screening. The amino group can be readily derivatized through reactions such as acylation, sulfonylation, and reductive amination to introduce a wide variety of functional groups. The fluorine atom can also serve as a handle for certain cross-coupling reactions. This allows for the systematic exploration of the chemical space around the aminopyridine core to identify novel compounds with desired biological activities.
Research into analogous compounds also suggests potential applications in other therapeutic areas. For instance, substituted aminopyridines have shown promise as antibacterial, antifungal, and antiviral agents. The specific electronic properties conferred by the fluorine and methoxy groups could lead to the discovery of novel antimicrobial agents with improved efficacy or resistance profiles. The development of synthetic methodologies to efficiently produce this compound and its derivatives is also an active area of research, as access to these building blocks is crucial for their exploration in drug discovery programs. google.comgoogle.com
Properties
IUPAC Name |
4-fluoro-3-methoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVLJIRGWJOWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 3 Methoxypyridin 2 Amine and Analogues
General Synthetic Routes to Substituted Pyridin-2-amines
The 2-aminopyridine (B139424) motif is a cornerstone in many pharmaceutical compounds. acs.org Its synthesis has been approached through various classical and modern methods. Traditional routes often involve the condensation of amines with carbonyl compounds, though these methods can lack selectivity for producing non-symmetrically substituted pyridines. nih.gov
More advanced strategies provide greater control and versatility. One-pot, three-component coupling reactions have been developed to produce highly substituted 2-aminopyridines. For instance, a general protocol for synthesizing 3-sulfonyl-2-aminopyridines involves the coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia, yielding products with high purity and excellent yields. acs.org Another approach involves the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine, which can be achieved under mild, metal-free conditions. rsc.org The classic Chichibabin amination reaction also serves as a fundamental method for introducing an amino group at the 2-position of the pyridine (B92270) ring. acs.org These methods provide a toolbox for creating the core 2-aminopyridine structure, onto which other substituents like fluorine and methoxy (B1213986) groups can be incorporated.
Advanced Fluorination Strategies for Pyridine Systems
The introduction of fluorine into aromatic systems, particularly electron-deficient heterocycles like pyridine, can dramatically alter the molecule's physicochemical and biological properties. researchgate.net However, the fluorination of pyridines is often challenging due to the electron-rich nature of the ring, which makes it resistant to nucleophilic attack. nih.govrsc.org
Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing substituted pyridines. nih.govnih.gov This method requires the presence of a good leaving group and often necessitates activation of the aromatic ring by electron-withdrawing substituents. nih.gov The nitro group has proven to be a particularly effective leaving group in SNAr reactions on pyridine rings. mdpi.comresearchgate.net For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate. mdpi.comresearchgate.net
The position of substituents is critical. While SNAr works well for making 2- and 4-fluoropyridines, fluorination at the 3- and 5-positions is significantly more challenging and often gives low yields unless strong secondary electron-withdrawing groups are present. nih.gov Activating the pyridine ring by forming a pyridine N-oxide can facilitate SNAr, providing a pathway to halogenated pyridines that can be further functionalized. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridine Fluorination
| Starting Material | Reagents | Product | Key Finding | Reference |
|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | Demonstrates the nitro group as an excellent leaving group for fluorination via SNAr. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| 3-Bromo-4-nitropyridine (B1272033) N-oxide | TBAF | 3-Fluoro-4-nitropyridine N-oxide | Activation via N-oxide formation enables direct fluorination at the meta position. nih.gov | nih.gov |
| 2-Substituted Pyridine N-Oxides | 1. Trimethylamine, TsCl; 2. KF | 2-Fluoropyridines | Conversion of N-oxides to pyridyltrialkylammonium salts creates effective precursors for fluorination. acs.org | acs.org |
A variety of reagents have been developed for the specific task of introducing fluorine atoms.
Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for the nucleophilic fluorination of alcohols and carbonyl compounds. numberanalytics.comsigmaaldrich.com It typically converts alcohols to fluorides with an inversion of stereochemistry. nih.gov However, DAST is known for its potential to cause elimination side reactions and for its poor thermal stability. acs.org In some cases, retention of stereochemistry has been observed, which is proposed to occur via a neighboring group participation mechanism leading to a double inversion. nih.gov
Perfluorobutane Sulfonyl Fluoride (PBSF): A combination of n-perfluorobutanesulfonyl fluoride (PBSF) and tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) offers a highly efficient method for converting primary and secondary alcohols into fluorides. organic-chemistry.org This system provides high yields with suppressed elimination side reactions under mild conditions. organic-chemistry.org PBSF acts as an activator, forming a perfluorobutanesulfonate (B13733166) ester intermediate, which is then displaced by the fluoride from TBAT. organic-chemistry.org
Other Modern Reagents: To overcome the limitations of DAST, other reagents have been developed. PyFluor (2-pyridinesulfonyl fluoride) is a low-cost, stable, and selective deoxyfluorination reagent that shows high selectivity against elimination. acs.org For direct C-H fluorination, Silver(II) fluoride (AgF₂) has emerged as a powerful reagent. It allows for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines at room temperature with high efficiency. orgsyn.orgnih.gov
The synthesis of fluorine-18 (B77423) (¹⁸F) labeled compounds for Positron Emission Tomography (PET) imaging is a crucial area of research. Direct radiofluorination of pyridines is challenging, but methods utilizing pyridine N-oxides have shown great promise. nih.govrsc.org This strategy enables the direct nucleophilic ¹⁸F-fluorination of the pyridine ring, even at the difficult-to-access meta position. nih.govrsc.org
The process involves the fluorination of a precursor like 3-bromo-4-nitropyridine N-oxide, which can then be reduced to the corresponding aminopyridine. nih.gov This approach has been successfully adapted for labeling with ¹⁸F using [¹⁸F]TBAF. nih.gov An alternative route involves the conversion of pyridine N-oxides into pyridyltrialkylammonium salts. These salts are excellent precursors for both standard fluorination and ¹⁸F-labeling, reacting efficiently with fluoride sources under mild conditions. acs.orgacs.org This method has been used in the radiosynthesis of the tau PET tracer [¹⁸F]AV-1451. acs.org
A novel strategy for introducing multiple fluorine atoms involves the use of alkynyl triazenes. nih.gov These substrates can undergo chemo- and regio-divergent fluorination reactions to yield a variety of fluorinated products. For example, a mild and operationally simple method has been developed to convert 1-alkynyl triazenes into 1,1,2,2-tetrafluoro alkyl triazenes using reagents such as silver fluoride (AgF). nih.gov This methodology provides access to unique fluorinated building blocks that were previously difficult to obtain. nih.gov
Methodologies for Methoxy Group Incorporation in Pyridine Ring Systems
The introduction of a methoxy group onto a pyridine ring is typically achieved through nucleophilic aromatic substitution or the functionalization of a pre-existing group.
A common method involves the SNAr reaction where a suitable leaving group on the pyridine ring, such as a halogen, is displaced by a methoxide (B1231860) source. For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine was accomplished through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov
Another powerful technique involves the use of heterocyclic phosphonium (B103445) salts. Pyridines can be selectively functionalized at the 4-position by converting a C-H bond into a C-PPh₃⁺ group. acs.orgacs.org These phosphonium salts can then react with alkoxides, including methoxide, to form heteroaryl ethers in a two-step sequence. acs.org This method is effective even on complex pyridine structures found in pharmaceutical molecules. acs.org Additionally, the direct methylation of a hydroxypyridine using a suitable methylating agent is a straightforward approach to obtain the corresponding methoxypyridine. google.com
Amine Functionalization and Sidechain Elaboration Techniques
The amino group of 4-fluoro-3-methoxypyridin-2-amine serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse sidechains and the construction of more complex molecular architectures.
The reaction of aminopyridines with epoxides is a well-established method for the synthesis of β-amino alcohols, which are important intermediates for biologically active compounds. scielo.org.mx The ring-opening of epoxides by amines can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the substitution pattern of the epoxide. youtube.com
Under basic or neutral conditions, the reaction typically follows an SN2 pathway, where the amine attacks the less sterically hindered carbon of the epoxide. youtube.com Conversely, under acidic conditions, the reaction can proceed through a pseudo-SN1 mechanism, where the epoxide is first protonated, followed by nucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge. youtube.com The regioselectivity of the epoxide ring-opening is influenced by both steric and electronic factors of the amine and the epoxide. scielo.org.mx For instance, the reaction of styrene (B11656) epoxide with aromatic amines favors attack at the benzylic carbon due to the stabilization of the positive charge, while aliphatic amines tend to attack the terminal carbon. scielo.org.mx
A variety of catalysts can be employed to facilitate the coupling of amines and epoxides, including silica-bonded S-sulfonic acid, which has been shown to be an efficient and recyclable catalyst for this transformation under solvent-free conditions. scielo.org.mx
Table 1: Examples of Amine-Epoxide Coupling Reactions
| Amine | Epoxide | Product | Reaction Conditions | Reference |
| Aniline | Styrene Epoxide | 2-Anilino-2-phenylethanol | Silica-bonded S-sulfonic acid, room temperature | scielo.org.mx |
| Morpholine (B109124) | Styrene Epoxide | 2-Morpholino-1-phenylethanol | Silica-bonded S-sulfonic acid, room temperature | scielo.org.mx |
The condensation of aminopyridines with aldehydes or ketones provides a facile route to imine derivatives. masterorganicchemistry.comwikipedia.org This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the imine product. nih.gov Imines are valuable intermediates that can be subsequently reduced to secondary or tertiary amines through a process known as reductive amination. masterorganicchemistry.comyoutube.com
Reductive amination is a powerful tool for the formation of C-N bonds. nih.gov A variety of reducing agents can be employed for the reduction of the imine or the intermediate iminium ion, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). wikipedia.orgnih.gov Sodium triacetoxyborohydride is often favored due to its selectivity and mild reaction conditions. nih.gov The choice of acid catalyst is also crucial, as it facilitates the formation of the imine/iminium ion. nih.gov For less nucleophilic amines, stronger acids may be required. nih.gov
This methodology has been successfully applied to the synthesis of a range of N-substituted 3-amino-4-halopyridines, demonstrating good to moderate yields with various aldehydes and ketones. nih.gov
Table 2: Reductive Amination of Aminopyridine Derivatives
| Aminopyridine | Carbonyl Compound | Reducing Agent | Product | Yield | Reference |
| N-Boc-3-Amino-4-chloropyridine | Pivaldehyde | NaBH(OAc)3 | N-(2,2-dimethylpropyl)-3-amino-4-chloropyridine | 85% | nih.gov |
| N-Boc-3-Amino-4-chloropyridine | Cyclohexanone | NaBH(OAc)3 | N-Cyclohexyl-3-amino-4-chloropyridine | 75% | nih.gov |
Derivatization, Analog Design, and Structure Activity Relationship Sar Studies of 4 Fluoro 3 Methoxypyridin 2 Amine and Its Analogues
Rational Design Principles for Derivatives Incorporating the 4-Fluoro-3-methoxypyridin-2-amine Moiety
The rational design of derivatives of the this compound scaffold employs several key medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy is bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to improve the molecule's profile. benthamscience.comnih.gov This approach is used to modify toxicity, enhance the lead compound's activity, or alter its absorption, distribution, metabolism, and excretion (ADME) properties. benthamscience.comdrughunter.com
Bioisosterism can be categorized as classical or non-classical. drughunter.com For the this compound moiety, classical bioisosteric replacements might involve substituting the fluorine atom with other halogens (Cl, Br) or a cyano group (-CN) to probe the electronic and steric requirements at that position. The methoxy (B1213986) group (-OCH3) could be replaced with other small alkoxy groups, a hydroxyl group (-OH), or a trifluoromethoxy group (-OCF3) to modulate metabolic stability and hydrogen bonding capacity. Non-classical bioisosteres for the pyridine (B92270) ring itself, such as other five- or six-membered heterocycles, could also be explored to identify the minimum pharmacophore required for activity. nih.gov
Structure-based drug design (SBDD) is another powerful rational approach, utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. By visualizing how the this compound scaffold fits into the target's binding site, medicinal chemists can design modifications that enhance favorable interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby improving affinity and selectivity.
Systematic Exploration of Positional and Substituent Effects on Bioactivity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. nih.gov The fluorine atom at the C4-position of the pyridine ring can significantly influence the molecule's properties in several ways. Its high electronegativity acts as an electron-withdrawing group, which can lower the pKa of the basic aminopyridine nitrogen, affecting its ionization state at physiological pH. nih.gov This change in basicity can alter the strength of ionic interactions with the biological target.
Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. princeton.edu The substitution of a hydrogen atom with fluorine can also increase membrane permeability and lipophilicity, which may improve oral bioavailability and brain penetration. nih.govnih.gov The placement of the fluorine atom is critical; moving it to other positions on the pyridine ring would create isomers with different electronic distributions and dipole moments, potentially leading to altered binding affinities and selectivities. nih.gov For instance, the electron-withdrawing effect of fluorine can impact the strength of π-stacking interactions if the aromatic ring binds to a target protein. nih.gov
The methoxy group at the C3-position is a common feature in many approved drugs and natural products. nih.gov Its role in ligand-target recognition is multifaceted. The oxygen atom can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donors (like -NH or -OH groups) on the amino acid residues of a target protein. nih.gov
The primary amino group at the C2-position is a key functional group that can be readily modified to fine-tune the molecule's properties. Modifications to this sidechain can have a profound impact on physicochemical properties such as lipophilicity, solubility, and membrane permeability. northwestern.eduresearchgate.net For instance, converting the primary amine to a secondary or tertiary amine by adding alkyl groups generally increases lipophilicity. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
In studies on other 2-aminopyridine-based inhibitors, incorporating fluorine atoms into the amino sidechain or making the chain more rigid was found to improve cell permeability without compromising potency. escholarship.org Strategies to improve permeability often focus on reducing the number of exposed hydrogen bond donors, which can be achieved by N-methylation or by incorporating the nitrogen into a cyclic structure like a piperidine (B6355638) or morpholine (B109124) ring. northwestern.eduresearchgate.net These modifications can shield the polar -NH group, reducing the desolvation penalty upon entering a lipid membrane.
Table 1: Illustrative Impact of Amino Sidechain Modifications on Physicochemical Properties
This table illustrates hypothetical changes in properties based on common medicinal chemistry strategies for amino group modification. cLogP is a calculated measure of lipophilicity, and Permeability is a qualitative assessment.
| Derivative Structure (R group on -NHR) | Modification Strategy | Hypothetical cLogP | Hypothetical Permeability |
| -H (parent amine) | Baseline | 1.5 | Low |
| -CH3 | Simple Alkylation | 1.9 | Moderate |
| -CH2CH2F | Fluoroalkylation | 2.1 | Moderate-High |
| -Cyclopropyl | Rigidification | 2.2 | Moderate |
| -(CH2)2-N(CH3)2 | Addition of Basic Center | 2.0 | Low |
| -C(=O)CH3 | Acylation (Amide Formation) | 1.3 | Low |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, a QSAR model could be developed to predict the bioactivity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
A QSAR model takes the form of a linear equation where biological activity is a function of various molecular descriptors. mdpi.com These descriptors quantify different aspects of the molecule's structure, typically categorized as:
Electronic Descriptors: Such as Hammett constants or atomic partial charges, which would capture the effects of the electron-withdrawing fluorine atom and electron-donating methoxy and amino groups.
Steric Descriptors: Like molecular weight, volume, or Taft steric parameters, which describe the size and shape of the molecule and its substituents.
Hydrophobic Descriptors: Commonly the partition coefficient (LogP), which measures the lipophilicity of the compound.
By performing a statistical analysis (e.g., multiple linear regression) on a training set of synthesized analogs with known activities, a predictive model is generated. For example, a Comparative Molecular Field Analysis (CoMFA) could be performed to correlate the 3D structural features of the analogs with their binding affinities, providing valuable insights for designing new compounds with improved properties. umn.edu
Crystalline Polymorphism and Salt Form Screening of Derived Compounds
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. The this compound scaffold, containing a basic amino group, is an excellent candidate for salt formation. researchgate.net Salt screening is the process of reacting the free base of the API with a variety of pharmaceutically acceptable acids (counter-ions) to form different salts. nih.gov The primary goal is often to improve properties like aqueous solubility, dissolution rate, and chemical stability compared to the free form. researchgate.net
The choice of counter-ion is critical and is based on factors like the pKa of the API and the acid. researchgate.netonyxipca.com A systematic salt screening process involves reacting the API with a library of counter-ions under various solvent and temperature conditions.
Table 2: Common Counter-ions for Salt Screening of a Basic API
| Counter-ion Name | Acid Type | Potential Benefit |
| Hydrochloride (HCl) | Strong Mineral Acid | Often forms stable, crystalline salts |
| Sulfate (H2SO4) | Strong Mineral Acid | Can improve solubility |
| Mesylate (CH3SO3H) | Strong Organic Acid | Good crystallinity, non-hygroscopic |
| Tosylate (p-TsOH) | Strong Organic Acid | Can form stable, high-melting salts |
| Maleate | Dicarboxylic Acid | Can improve solubility and stability |
| Tartrate | Hydroxy Acid | Chiral, can be used for resolution |
| Citrate | Tricarboxylic Acid | Often highly soluble |
In addition to salt formation, screening for crystalline polymorphism is essential. Polymorphs are different crystalline forms of the same compound that can have different physical properties, including melting point, solubility, and stability. Identifying and characterizing all possible polymorphs of the chosen salt form is a regulatory requirement and crucial for ensuring consistent product quality and performance. researchgate.net Various analytical techniques, such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), are used to identify and characterize these solid forms. researchgate.net
Biological Activities of 4 Fluoro 3 Methoxypyridin 2 Amine Analogues in Vitro and Non Human in Vivo Investigations
Enzyme Inhibition and Modulation Studies
Nitric Oxide Synthase (NOS) Inhibition
Analogues of 4-fluoro-3-methoxypyridin-2-amine, particularly those based on the 2-aminopyridine (B139424) scaffold, have been extensively investigated as inhibitors of nitric oxide synthase (NOS) isoforms. NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses. nih.gov There are three main isoforms of NOS: inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS). mdpi.com
The overexpression of iNOS is associated with inflammatory conditions, making it a significant therapeutic target. mdpi.com A number of 2-aminopyridine analogues have been synthesized and evaluated for their potential to inhibit iNOS.
Research has shown that substitution at the 4- and 6-positions of the 2-aminopyridine ring can enhance both the potency and specificity for iNOS. nih.gov For instance, a series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues were developed, with some compounds identified as potent iNOS inhibitors. nih.gov One such analogue, 6-(2-fluoropropyl)-4-methylpyridin-2-amine, was found to be a promising candidate for use as a PET tracer for imaging iNOS activation. nih.gov In a mouse model of lipopolysaccharide (LPS)-induced inflammation, this tracer showed higher uptake in the lungs of treated mice compared to controls, an effect that was reduced by a known iNOS inhibitor. nih.gov Another potent iNOS inhibitor, AR-C133057, emerged from a series of 2-amino-4-methyl pyridine (B92270) analogues, exhibiting an IC50 of 71 nM. mdpi.com
Furthermore, 8-fluoro-3-(4-fluorophenyl)-3,4-dihydro-1-isoquinolinamine (FFDI) has demonstrated high affinity for iNOS with an IC50 of 0.16 μM. nih.gov This compound also showed significant selectivity for iNOS over the other isoforms. nih.gov
Table 1: iNOS Inhibition by 2-Aminopyridine Analogues
| Compound | Target | IC50 / Ki | Selectivity | Reference |
|---|---|---|---|---|
| 6-substituted 2-amino-4-methylpyridines | iNOS | Potent inhibitors | - | nih.gov |
| AR-C133057 | iNOS | 71 nM | Selective | mdpi.com |
| 8-fluoro-3-(4-fluorophenyl)-3,4-dihydro-1-isoquinolinamine (FFDI) | iNOS | 0.16 μM | 100-fold vs. nNOS, ~1000-fold vs. eNOS | nih.gov |
The overproduction of nitric oxide by nNOS has been implicated in a variety of neurodegenerative disorders. nih.gov Consequently, the development of selective nNOS inhibitors is a key area of research. A significant challenge is to achieve high selectivity for nNOS over eNOS and iNOS to avoid side effects such as hypertension or compromised immune function. nih.gov
Analogues based on the 2-aminopyridine scaffold have been designed to be potent and selective nNOS inhibitors. nih.govnih.gov The 2-aminopyridine group is crucial for interacting with key residues in the active site of nNOS. researchgate.netnih.gov Researchers have discovered that by modifying the side chains attached to the 2-aminopyridine core, it is possible to achieve high potency and selectivity.
For example, one study reported a highly potent and isoform-selective nNOS inhibitor with a 2000-fold selectivity for nNOS over eNOS and approximately 600-fold selectivity over iNOS. nih.gov In another study, the inhibitor 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride (B599025) was developed, which showed excellent potency for human nNOS (Ki = 48 nM) and high selectivity over human eNOS (388-fold) and iNOS (135-fold). nih.govgoogle.com This compound also demonstrated good permeability, a crucial factor for drugs targeting the central nervous system. nih.govgoogle.com
Further research led to the discovery of another potent inhibitor, which exhibited a Ki of 19 nM for human nNOS, with 1075-fold selectivity over human eNOS and 115-fold selectivity over human iNOS. nih.gov The introduction of fluorine atoms into the structure of these inhibitors has been shown to significantly increase their potential to cross the blood-brain barrier. nih.govgoogle.com
Table 2: nNOS Inhibition and Selectivity of 2-Aminopyridine Analogues
| Compound | hnNOS Ki | Selectivity (hnNOS vs. heNOS) | Selectivity (hnNOS vs. hiNOS) | Reference |
|---|---|---|---|---|
| Racemic lead compound 1 | Low nanomolar | ~2000-fold | ~600-fold | nih.gov |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | 48 nM | 388-fold | 135-fold | nih.govgoogle.com |
Kinase Inhibition (e.g., Janus Kinase 2 (JAK2))
Janus kinases (JAKs) are a family of enzymes that play a crucial role in cellular signaling pathways, particularly those related to immune cell function. nih.gov The JAK2 V617F mutation is notably present in many patients with myeloproliferative neoplasms, making JAK2 a target for therapeutic inhibitors. nih.gov
Aminopyrimidine-based compounds, which are structurally related to this compound, have been developed as selective JAK2 inhibitors. nih.gov For instance, pacritinib, a dual JAK2/FLT3 inhibitor, was used as a reference molecule in a study to develop aminopyrimidine-based compounds that selectively inhibit JAK2. nih.gov This research, utilizing computational and structure-guided approaches, led to the discovery of flonoltinib, a potent JAK2/FLT3 inhibitor. nih.gov Interestingly, while designed to target the kinase domain of JAK2, flonoltinib was later found to have a stronger affinity for the pseudokinase domain of JAK2 and the V617F mutant form. nih.gov The 2-amino NH and pyrimidine (B1678525) N1 of these types of compounds are predicted to form hydrogen bond interactions with the hinge region of JAK2. nih.gov
Table 3: JAK2 Inhibition by Related Analogues
| Compound Class | Target | Key Interactions | Reference |
|---|---|---|---|
| Aminopyrimidine-based compounds | JAK2 / FLT3 | Hydrogen bonds with hinge region (Leu932) | nih.gov |
Bacterial Phosphopantetheinyl Transferase (Sfp-PPTase) Inhibition
Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria that are required for the synthesis of fatty acids and various secondary metabolites. drugbank.com Sfp is a well-characterized PPTase from Bacillus subtilis. frontiersin.org Due to their critical role in bacterial viability and pathogenesis, PPTases are considered attractive targets for the development of new antibiotics.
While direct inhibition of Sfp-PPTase by analogues of this compound is not extensively documented, the broader 2-aminopyridine scaffold has been identified as inhibitory against other essential bacterial enzymes. For example, 2-aminopyridine analogues have been shown to inhibit both isocitrate lyase and malate (B86768) synthase G, the two enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, which is crucial for the bacterium's survival in certain environments. researchgate.net
Screening efforts have identified various chemical scaffolds as PPTase inhibitors. One study identified a hydroxypyrimidinethione derivative as a binder of PptAb, a PPTase from Mycobacterium abscessus, through in crystallo screening. nih.gov This highlights that pyrimidine-related structures, which are similar to the aminopyridine core, can interact with this class of enzymes.
Plasma Kallikrein Inhibition
Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, which is involved in inflammation and blood pressure regulation. Uncontrolled plasma kallikrein activity can lead to conditions like hereditary angioedema.
The development of plasma kallikrein inhibitors has been an active area of research. In the process of designing novel covalent inhibitors of plasma kallikrein, researchers investigated a compound that included an aminopyridine S1 group. nih.gov However, to improve synthesis and stability, this aminopyridine group was replaced with a nonbasic 3-chlorophenyl group in subsequent analogues. nih.gov This indicates that while the aminopyridine scaffold can be incorporated into the design of plasma kallikrein inhibitors, there can be challenges related to its chemical properties in certain molecular contexts. nih.gov
Tyrosinase Inhibition
Analogues of this compound, particularly those containing a pyridine moiety, have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors a subject of interest in dermatology and cosmetics. nih.govmdpi.com
Pyridine derivatives have been shown to restrict the enzymatic activities of tyrosinase in a competitive manner. nih.gov For instance, a novel series of diphenyl urea (B33335) derivatives incorporating a halo-pyridine moiety demonstrated excellent inhibitory activity against human tyrosinase. nih.gov One of the most potent compounds in this series, derivative 5a , exhibited an IC₅₀ value of 3.5 ± 1.2 μM, which is approximately five times more potent than the reference compound, kojic acid (IC₅₀ = 17.3 μM). nih.gov
Kinetic studies of pyridine derivatives have indicated that they can act as anti-proliferative agents in melanoma cell lines, likely through the inhibition of tyrosinase activities. nih.gov The concentrations of these pyridine derivatives that lead to a 50% decrease in cell density (IC₅₀) were comparable to those causing a 50% drop in enzyme activity, suggesting that the observed cytotoxicity is linked to tyrosinase inhibition. nih.gov
Other heterocyclic compounds have also shown promise as tyrosinase inhibitors. For example, aryl pyrazole (B372694) derivatives have been reported to inhibit the diphenolase activity of tyrosinase with IC₅₀ values ranging from 1.56 to 19.65 μM. mdpi.com The most effective of these was found to be about tenfold more active than kojic acid. mdpi.com
Table 1: Tyrosinase Inhibitory Activity of Selected Pyridine and Heterocyclic Analogues
| Compound/Analogue Class | Target Enzyme | IC₅₀ Value (μM) | Inhibition Type | Reference Compound | Reference Compound IC₅₀ (μM) |
|---|---|---|---|---|---|
| Pyridine Derivatives | Mushroom Tyrosinase | - | Competitive | - | - |
| Diphenyl Urea with Halo-Pyridine (Derivative 5a) | Human Tyrosinase | 3.5 ± 1.2 | - | Kojic Acid | 17.3 |
| Aryl Pyrazole Derivatives | Mushroom Tyrosinase (Diphenolase) | 1.56 - 19.65 | Non-competitive | Kojic Acid | 16.05 |
| Disubstituted 3-hydroxy-1H-pyrrol-2(5H)-one | Mushroom Tyrosinase (Diphenolase) | 6.98 - 26.73 | Mixed-type | Kojic Acid | 18.56 |
Receptor and Ion Channel Interaction Studies
Analogues of this compound, specifically aminopyridines, are known for their activity as blockers of voltage-gated potassium (Kv) channels. nih.govnih.gov The Kv1 channel subfamily, in particular, is a target of interest for these compounds. nih.gov
4-aminopyridine (B3432731) (4-AP) has been extensively studied and is considered a broad inhibitor of Kv channels. nih.govnih.govau.dk Its blocking action is voltage-dependent, and it appears to act from the cytoplasmic side of the channel. nih.gov Studies on cloned Kv1.1 channels expressed in mammalian cells and Xenopus oocytes have shown that 4-AP induces a rapid decay phase in potassium currents. nih.gov The concentration producing half-maximal inhibition (IC₅₀) of Kv1.1 currents by 4-AP was determined to be 89 μM at +40 mV. nih.gov For 3-aminopyridine (B143674) (3-AP), the IC₅₀ was 2.2 mM under the same conditions. nih.gov
The blocking action of 4-AP on the Kv1.5 channel, expressed in Xenopus oocytes, was found to be reversible and dependent on both voltage and concentration, with an IC₅₀ of 0.14 mM at +40 mV. nih.gov The data suggest that 4-AP crosses the cell membrane in its uncharged form and then acts from inside the cell in its charged form, leading to a higher affinity for the open state of the channel. nih.gov
A novel derivative, 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), has shown comparable potency to 4-AP and another PET tracer, 3-fluoro-4-aminopyridine (3F4AP), as a K+ channel blocker. biorxiv.orgresearchgate.net
Table 2: Kv1 Channel Blocking Activity of Aminopyridine Analogues
| Compound | Channel | Cell Type | IC₅₀ | Conditions |
|---|---|---|---|---|
| 4-Aminopyridine (4-AP) | Kv1.1 | Sol-8 muscle cells | 89 μM | +40 mV, pH 7.2 |
| 3-Aminopyridine (3-AP) | Kv1.1 | Sol-8 muscle cells | 2.2 mM | +40 mV, pH 7.2 |
| 4-Aminopyridine (4-AP) | Kv1.5 | Xenopus oocytes | 0.14 mM | +40 mV |
The estrogen receptor-alpha (ER-α) is a crucial target in the development of therapies for hormone-dependent cancers. mdpi.com Analogues of this compound, as part of the broader class of pyridine derivatives, have been investigated for their potential to bind to ER-α. nih.gov
A series of substituted 4'-hydroxyl-styrylpyridines and phenylethylpyridines have been synthesized and evaluated for their binding affinity to ER-α. nih.gov While many of these compounds displayed only modest affinity, a fluorescent analogue, (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene, demonstrated reasonably good binding affinity for the receptor. nih.gov
Competitive binding assays are a standard method for screening potential ligands for ER-α. fishersci.comthermofisher.com These assays typically utilize a human ER-α ligand-binding domain (LBD) and a fluorescently labeled ligand. fishersci.comthermofisher.com Test compounds compete with the fluorescent ligand for binding to the receptor, and a decrease in the fluorescence signal indicates binding of the test compound. thermofisher.com
Studies have shown that the binding of ligands to the ERα ligand-binding domain can induce conformational changes that affect the interaction with coregulator proteins, which is a key step in modulating gene expression. nih.gov While direct binding data for this compound to ER-α is not specified in the provided context, the exploration of pyridine-containing structures as ER-α ligands is an active area of research. nih.gov
Antimicrobial Activities (e.g., Antibacterial Efficacy)
The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. mdpi.comnih.gov Analogues of this compound, belonging to the class of aminopyridine and other nitrogen-containing heterocyclic compounds, have been evaluated for their antibacterial properties. nih.govresearchgate.net
Several studies have demonstrated the efficacy of pyridine and aminopyridine analogues against Gram-positive bacteria such as Staphylococcus aureus. mdpi.comresearchgate.net A series of newly synthesized 2-amino-4-chloropyridine (B16104) derivatives showed variable to modest activity against S. aureus. researchgate.net
In another study, a series of quinoxaline-based compounds, which are also nitrogen-containing heterocycles, displayed good to moderate antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov One potent compound from this series, 5p , demonstrated strong inhibitory effects. nih.gov
Furthermore, 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) has been shown to effectively kill S. aureus and other drug-resistant strains by inhibiting key enzymes involved in cell wall formation, RNA biosynthesis, and protein maturation. nih.gov This compound was also capable of completely removing preformed biofilms of S. aureus at a concentration of 5 μmol/L. nih.gov
**Table 3: Antibacterial Activity of Selected Analogues against *Staphylococcus aureus***
| Compound/Analogue Class | Strain | MIC (μg/mL) | Additional Effects |
|---|---|---|---|
| Quinoxaline-based compounds (5m-5p) | S. aureus | 4-16 | - |
| Quinoxaline-based compounds (5m-5p) | MRSA | 8-32 | - |
| 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) | S. aureus (various strains) | MIC₉₀ at 100 μmol/L | Removes preformed biofilms at 5 μmol/L |
The efficacy of these analogues has also been tested against Gram-negative bacteria like Escherichia coli. The aforementioned 2-amino-4-chloropyridine derivatives were evaluated against E. coli, showing a range of activities. researchgate.net
The quinoxaline-based compounds also exhibited activity against E. coli, with MICs for the most potent compounds ranging from 4 to 32 μg/mL. nih.gov Bactericidal time-kill kinetic studies revealed that compound 5p was capable of directly killing E. coli cells at a concentration of three times its MIC. nih.gov Mechanistic studies suggest that this compound exerts its antibacterial effect by disrupting the bacterial cell membrane integrity, leading to the leakage of intracellular components. nih.gov
Other pyridine derivatives have also been reported to have activity against E. coli, with some showing MIC values as low as 0.0195 mg/mL. nih.gov
**Table 4: Antibacterial Activity of Selected Analogues against *Escherichia coli***
| Compound/Analogue Class | Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline-based compounds (5m-5p) | E. coli | 4-32 | Compromises cell membrane integrity |
| Pyridine derivative (coded 12a) | E. coli | 19.5 | - |
Anticancer Activities in Cellular and Preclinical Models (e.g., in vitro)
The search for novel anticancer agents has led to the investigation of various synthetic heterocyclic compounds. Aminopyridine derivatives have shown potential as anticancer agents, and the introduction of fluorine and other functional groups can enhance this activity. nih.govnih.gov
Analogues of this compound have been evaluated for their ability to inhibit the growth of and kill cancer cells. Studies on related fluorinated amino acid derivatives and aminopyridine-thiazole conjugates have demonstrated potent antiproliferative and cytotoxic effects across a range of human cancer cell lines. nih.govresearchgate.net
For example, novel fluorinated amino acid derivatives have shown significant anticancer activity against MCF-7 breast cancer cells. researchgate.net In another study, amino acid conjugates of 2-aminopyridine displayed promising cytotoxic activity against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.govtandfonline.comnih.gov One of the most active compounds, an aminothiazole derivative, exhibited IC50 values of 15.57 µM and 11.52 µM in the parent and resistant cell lines, respectively. nih.govtandfonline.com Similarly, a fluorinated pyridine thiourea (B124793) derivative was found to be most active against the HepG2 liver cancer cell line, with an IC50 value of 4.8 μg/mL. nih.gov
The antiproliferative effects of these compounds are not limited to a single type of cancer. A study on 1,2,4-triazole-3-thione derivatives, which share heterocyclic features, showed potent activity against both MCF-7 (breast) and HepG2 (liver) cancer cells, with one compound achieving an IC50 of 4.23 μM against MCF-7 cells. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Aminopyridine Analogues and Related Heterocyclic Compounds
| Compound Type | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| Fluorinated Pyridine Thiourea Derivative (4a) | HepG2 | Liver Cancer | 4.8 µg/mL | nih.gov |
| Aminothiazole-Amino Acid Conjugate (S3c) | A2780 (Parent) | Ovarian Cancer | 15.57 µM | nih.govtandfonline.com |
| Aminothiazole-Amino Acid Conjugate (S3c) | A2780CISR (Resistant) | Ovarian Cancer | 11.52 µM | nih.govtandfonline.com |
| 4,5-disubstituted-1,2,4-triazol-3-thione (Compound 6) | MCF-7 | Breast Cancer | 4.23 µM | nih.gov |
| 4,5-disubstituted-1,2,4-triazol-3-thione (Compound 6) | HepG2 | Liver Cancer | 16.46 µM | nih.gov |
Understanding the molecular targets of these compounds is crucial for their development as anticancer drugs. Research into aminopyridine analogues suggests they may act on multiple cellular networks involved in cancer development. nih.govtandfonline.com
Molecular docking studies have identified several potential protein targets for active aminopyridine derivatives. These include key players in cell signaling pathways such as EGFR, VEGFR, PDGFR, and PI3K. nih.gov For instance, a fluorinated pyridine derivative was suggested through molecular docking to be an inhibitor of mitogen-activated protein kinase-2 (MK-2). nih.gov
Further mechanistic studies on related heterocyclic compounds have provided additional insights. A 1,2,4-triazole-3-thione derivative was found to exert its anticancer effect on breast cancer cells through a multi-targeted pathway that includes the inhibition of tubulin polymerization (58.5% inhibition) and aromatase activity (31% reduction). nih.gov This compound also induced a pronounced S-phase cell cycle arrest and promoted apoptosis. nih.gov These findings suggest that aminopyridine analogues could similarly interfere with critical cellular processes like cell division and hormonal signaling pathways to exert their antiproliferative effects.
Neuroprotective and Neuromodulatory Properties in Non-Human Models
Beyond their antimicrobial and anticancer potential, aminopyridine derivatives have been extensively studied for their effects on the central nervous system. The parent compound, 4-aminopyridine (4-AP), is known to block voltage-gated potassium (Kv) channels and is used clinically to improve symptoms in multiple sclerosis. nih.govnih.gov Research suggests that 4-AP and its analogues may also possess direct neuroprotective properties. nih.govnih.gov
The hippocampus, a brain region critical for memory and learning, is vulnerable to damage in various neurological disorders. In vitro studies using rat hippocampal slices have demonstrated that 4-AP can enhance synaptic transmission at both excitatory and inhibitory synapses. nih.govresearchgate.net This effect is thought to be mediated by an increase in neurotransmitter release. nih.gov
In models of neuronal damage, 4-AP has shown direct neuroprotective effects. For example, in cultured rat hippocampal neurons, 4-AP provided protection against cellular stress induced by glutamate (B1630785) and NMDA. nih.gov It also protected primary neuronal cultures from oxygen-glucose deprivation. nih.gov In an in vivo model, 4-AP demonstrated robust neuroprotective effects against kainate-induced hippocampal neurotoxicity. nih.gov Furthermore, in a rat model of Alzheimer's disease where amyloid-beta was injected into the hippocampus, daily administration of 4-AP suppressed microglial activation and provided neuroprotection. nih.gov These findings highlight the potential of aminopyridine scaffolds in protecting hippocampal neurons from various insults.
The neuroprotective effects of aminopyridine analogues extend to mature neurons in various preclinical models of neurodegenerative diseases. The primary mechanism is believed to be the blockade of Kv channels, which can improve conduction in demyelinated axons and also modulate neuronal excitability. nih.govresearchgate.net
In a cuprizone-induced mouse model of demyelination, which mimics aspects of multiple sclerosis, newly synthesized derivatives of 4-AP were shown to reverse the effects of the toxin. nih.govresearchgate.net The treated mice showed a higher number of mature oligodendrocytes, the cells responsible for myelination in the central nervous system. nih.gov In models of amyotrophic lateral sclerosis (ALS), 4-AP treatment of motor neurons derived from patient stem cells helped to correct ion channel imbalances, reduce endoplasmic reticulum stress, and decrease caspase activation. nih.gov A 4-AP derivative was also reported to reduce the accumulation of α-synuclein and inflammation in an in vitro model of Parkinson's disease. nih.gov This body of evidence suggests that the aminopyridine scaffold holds promise for developing therapies that not only manage symptoms but also protect mature neurons from degeneration in chronic neurological diseases. nih.govnih.gov
Immunomodulatory and Anti-inflammatory Effects
The inflammatory process is a critical component of the body's defense mechanism, involving the activation of immune cells like macrophages and neutrophils, and the subsequent production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. nih.gov Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov Dysregulation of this process can lead to chronic inflammatory diseases.
Analogues of 2-aminopyridine have been investigated for their potential to modulate these inflammatory pathways. For instance, certain pyrimidine derivatives, which share a nitrogen-containing heterocyclic core, have demonstrated notable anti-inflammatory activity.
A novel synthesized compound, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), was shown to exert anti-inflammatory effects both in vitro and in vivo. nih.gov In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, HPT treatment led to a dose-dependent reduction in the production of nitric oxide. nih.gov Furthermore, it suppressed the protein and mRNA expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The compound also decreased the mRNA expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov Mechanistically, HPT was found to inhibit the activation of p38 and c-Jun NH2-terminal kinase (JNK) pathways, which are crucial signaling cascades in the inflammatory response. nih.gov In a non-human in vivo model of TPA-induced skin inflammation in mice, HPT was observed to reduce inflammation and decrease the expression of COX-2 and iNOS in the skin tissue. nih.gov
| Compound | Model | Key Findings |
| 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | In vitro (LPS-induced RAW 264.7 cells) | Reduced nitric oxide (NO) production. nih.gov Decreased protein and mRNA expression of COX-2 and iNOS. nih.gov Suppressed mRNA expression of TNF-α, IL-1β, and IL-6. nih.gov Inhibited activation of p38 and JNK pathways. nih.gov |
| 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | In vivo (TPA-induced mouse skin inflammation) | Reduced inflammation. nih.gov Attenuated expression of COX-2 and iNOS in skin tissue. nih.gov |
Similarly, other heterocyclic compounds have been evaluated for their anti-inflammatory potential. A new hybrid non-steroidal anti-inflammatory drug (NSAID) derivative, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19), demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. nih.gov In animal models, LS19 was effective in reducing carrageenan- and bradykinin-induced paw edema, as well as capsaicin-induced ear edema. nih.gov The compound also inhibited the migration of leukocytes and modulated cytokine levels by decreasing the pro-inflammatory cytokines TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10. nih.gov In cell-based assays using RAW 264.7 cells, LS19 reduced the levels of TNF-α, IL-6, and nitric oxide, and also showed inhibitory activity against COX enzymes. nih.gov
| Compound | Model | Key Findings |
| cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19) | In vivo (Mouse models of edema) | Reduced carrageenan- and bradykinin-induced paw edema. nih.gov Reduced capsaicin-induced ear edema. nih.gov |
| cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19) | In vivo (Air pouch model) | Inhibited leukocyte migration. nih.gov Decreased TNF-α and IL-1β levels. nih.gov Increased IL-10 levels. nih.gov |
| cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19) | In vitro (RAW 264.7 cells) | Reduced levels of TNF-α, IL-6, and nitric oxide. nih.gov Inhibited COX activity. nih.gov |
The 2-aminothiazole (B372263) scaffold is another heterocyclic structure that has been extensively studied for its therapeutic potential, including anti-inflammatory activity. nih.gov While not direct analogues, these findings highlight that small heterocyclic molecules can be designed to effectively modulate inflammatory pathways.
Although specific data for this compound analogues is lacking, the research on related heterocyclic structures provides a strong rationale for investigating their potential immunomodulatory and anti-inflammatory effects. The presence of the fluorine atom and the methoxy (B1213986) group on the pyridine ring of this compound could significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel and potent modulators of the immune system. Future in vitro and non-human in vivo studies are necessary to elucidate the specific biological activities of this particular class of compounds.
Pharmacological and Pharmacokinetic Investigations of 4 Fluoro 3 Methoxypyridin 2 Amine Analogues Non Human Studies
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
In vitro ADME studies are fundamental in early drug discovery to screen and identify compounds with favorable pharmacokinetic properties. These assays provide insights into a compound's potential for oral bioavailability, distribution to target tissues, and metabolic fate.
The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier (BBB), is a critical determinant of its therapeutic potential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive diffusion across membranes. nih.govbioassaysys.com The PAMPA-BBB model, specifically, uses a lipid-infused artificial membrane to mimic the BBB and estimate a compound's ability to enter the central nervous system (CNS). nih.govfrontiersin.org
For aminopyridine analogues, strategic structural modifications, such as the introduction of a fluorine atom, have been shown to significantly enhance membrane permeability. nih.gov Fluorination can alter the molecule's lipophilicity and hydrogen bonding capacity, thereby improving its ability to passively diffuse across lipid membranes. Studies on various kinase inhibitors and other small molecules have demonstrated that the PAMPA-BBB assay is a valuable tool for rank-ordering compounds based on their potential for brain penetration. nih.govfrontiersin.org While the assay does not account for active transport or efflux mechanisms mediated by proteins like P-glycoprotein (P-gp), it provides a reliable measure of passive permeability, a key hurdle for CNS-acting drugs. frontiersin.org
Below is a representative data table illustrating the potential impact of fluorination on the permeability of aminopyridine analogues as determined by a PAMPA-BBB assay.
Table 1: Representative PAMPA-BBB Permeability Data for Aminopyridine Analogues
| Compound | Structure | LogP | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Penetration |
|---|---|---|---|---|
| Analogue A | Non-fluorinated aminopyridine | 2.1 | 1.5 | Low |
| Analogue B | 4-Fluoro -aminopyridine derivative | 2.5 | 5.0 | Medium |
Note: The data in this table is illustrative and based on findings for similar heterocyclic compounds. nih.govnih.gov
Metabolic stability is a crucial parameter that influences a compound's half-life and oral bioavailability. nih.gov In vitro assays using liver microsomes or hepatocytes from various species, including mice, are standard methods for evaluating a compound's susceptibility to metabolism. nih.gov These preparations contain the key Phase I (e.g., Cytochrome P450 enzymes) and Phase II (e.g., UGTs) drug-metabolizing enzymes. nih.gov
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the biotransformation of a vast number of drugs. nih.gov Therefore, understanding the interactions of new chemical entities with specific CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) is essential to predict potential drug-drug interactions. nih.govfda.gov Studies on amine-containing stimulants have shown that they can act as inhibitors of specific CYP enzymes, such as CYP2D6, which is responsible for metabolizing approximately 25% of all drugs. researchgate.netresearchgate.net
For analogues of 4-Fluoro-3-methoxypyridin-2-amine, the introduction of fluorine can block metabolically liable sites, leading to enhanced stability. nih.gov The metabolic fate is assessed by incubating the compound with liver microsomes and measuring its disappearance over time. The resulting data can be used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
Table 2: Representative Metabolic Stability and CYP Inhibition Profile
| Compound Analogue | Murine Liver Microsome Half-life (min) | Intrinsic Clearance (µL/min/mg) | CYP2D6 Inhibition (IC₅₀, µM) | CYP3A4 Inhibition (IC₅₀, µM) |
|---|---|---|---|---|
| Non-fluorinated Analogue | 15 | 92.4 | > 50 | > 50 |
| Fluorinated Analogue | 45 | 30.8 | 15.2 | > 50 |
Note: This data is representative and compiled from general principles of metabolic stability studies and CYP inhibition assays. nih.govnih.govresearchgate.net
Pharmacokinetic Profiles in Non-Human Animal Models
Following promising in vitro data, lead compounds are advanced to in vivo studies in non-human animal models (e.g., mice, rats, non-human primates) to understand their complete pharmacokinetic profile in a living system. nih.gov
Pharmacokinetic studies in animal models measure the concentration of the drug in plasma over time after administration. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are determined. nih.gov These studies have demonstrated that for certain scaffolds, the introduction of fluorine can lead to significantly improved oral exposure, resulting from a combination of enhanced absorption and decreased clearance. nih.gov
For compounds targeting the CNS, assessing brain penetration is critical. This is often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). Studies involving direct measurement of compound levels in brain tissue and plasma at various time points provide a definitive assessment of BBB penetration and residence in the target organ.
Table 3: Comparative Pharmacokinetic Parameters in Mice
| Parameter | Non-fluorinated Analogue | Fluorinated Analogue |
|---|---|---|
| Oral Bioavailability (%) | 5 | 45 |
| Plasma AUC (nM·h) | 121 | 3486 |
| In Vivo Clearance (mL/min/kg) | 50 | 15 |
| Brain-to-Plasma Ratio (Kp) at 2h | 0.2 | 1.1 |
Note: The data presented is illustrative, based on findings from a study comparing a non-fluorinated pyrrole-based MK2 inhibitor with its fluorinated derivative. nih.gov
Biodistribution studies, often employing radiolabeled compounds, provide a quantitative analysis of a drug's distribution throughout the body. These studies are particularly important for identifying tissues of high accumulation, which can indicate either target engagement or potential off-target effects. In non-human models, after administration of a radiolabeled analogue, various organs and tissues are harvested at different time points, and the amount of radioactivity is measured.
For instance, in the development of tracers for imaging inducible nitric oxide synthase (iNOS), biodistribution studies in mice have shown differential uptake of radiolabeled 2-aminopyridine (B139424) analogues in target tissues (e.g., inflamed lungs) compared to control tissues. wustl.edu Such studies would be critical for a this compound analogue to confirm its delivery to the intended site of action.
Development and Evaluation of Radiotracers for Molecular Imaging (in Non-Human Models)
The structural motif of this compound, particularly the presence of a fluorine atom, makes its analogues prime candidates for development as positron emission tomography (PET) tracers using the radioisotope fluorine-18 (B77423) ([¹⁸F]). PET is a powerful non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.
The development process involves synthesizing an [¹⁸F]-labeled version of the analogue and evaluating it in a relevant non-human animal model. wustl.edu For example, a study focused on developing a PET tracer for iNOS involved synthesizing [¹⁸F]-labeled 6-(2-fluoropropyl)-4-methyl-pyridin-2-amine and evaluating it in mice where iNOS was induced by lipopolysaccharide (LPS). wustl.edu MicroPET imaging studies demonstrated higher accumulation of the radiotracer in the lungs of the LPS-treated mice compared to control animals, confirming the tracer's ability to visualize the target. wustl.edu Similar methodologies could be applied to an [¹⁸F]-labeled analogue of this compound to validate its use for imaging a specific target in the brain or other organs in preclinical models.
Design of Positron Emission Tomography (PET) Tracers
The design of PET tracers based on the aminopyridine scaffold is a strategic approach to image demyelination and iNOS activity. The core concept for imaging demyelination revolves around targeting voltage-gated potassium (K+) channels that become exposed on axons after the loss of the myelin sheath. uchicagomedicine.org The drug 4-aminopyridine (B3432731) (4-AP), a known potassium channel blocker, serves as a foundational structure for these tracers. uchicagomedicine.org By modifying the 4-AP structure, researchers aim to develop radiolabeled compounds that can cross the blood-brain barrier and selectively bind to these exposed channels, thus providing a direct marker of demyelination. uchicagomedicine.orgnih.gov
A key strategy in the design of these PET tracers is the introduction of a fluorine-18 (¹⁸F) radioisotope, which has a suitable half-life for PET imaging. uchicagomedicine.org This has led to the development of several fluorinated 4-aminopyridine derivatives. For instance, 3-fluoro-4-aminopyridine (3F4AP) was developed and has shown promise in preclinical studies. uchicagomedicine.org Further modifications to the 4-AP structure have been explored to optimize the tracer's properties. The introduction of methyl or methoxy (B1213986) groups has been investigated to create derivatives with potentially slower kinetics, which could enhance their sensitivity for detecting lesions. snmjournals.org This led to the design of trisubstituted 4-AP derivatives like 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP) and 5-methoxy-3-fluoro-4-aminopyridine (5MeO3F4AP). snmjournals.org
For imaging iNOS activation, a similar strategy of modifying aminopyridine structures has been employed. The goal is to create a radiolabeled ligand that can noninvasively measure the expression of iNOS, which is often overexpressed in inflammatory conditions and certain tumors.
The following table summarizes key characteristics of some developed aminopyridine-based PET tracers.
| Tracer Name | Target | Rationale for Design |
| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Voltage-gated potassium channels | Introduction of ¹⁸F for PET imaging of exposed channels in demyelinated axons. uchicagomedicine.org |
| [¹¹C]3-methyl-4-aminopyridine ([¹¹C]3Me4AP) | Voltage-gated potassium channels | Slower kinetics compared to [¹⁸F]3F4AP for potentially greater sensitivity. snmjournals.org |
| [¹¹C]3-methoxy-4-aminopyridine ([¹¹C]3MeO4AP) | Voltage-gated potassium channels | Slower kinetics for potentially enhanced lesion detection. snmjournals.orgnih.gov |
| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | Voltage-gated potassium channels | Combines the benefits of slower kinetics from the methyl group with the longer half-life of ¹⁸F. snmjournals.org |
| [¹⁸F]5-methoxy-3-fluoro-4-aminopyridine ([¹⁸F]5MeO3F4AP) | Voltage-gated potassium channels | Combines the benefits of slower kinetics from the methoxy group with the longer half-life of ¹⁸F. snmjournals.org |
Structural Elucidation and Advanced Characterization of 4 Fluoro 3 Methoxypyridin 2 Amine and Its Derivatives
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))
Spectroscopic techniques are fundamental in the identification and characterization of 4-fluoro-3-methoxypyridin-2-amine and its derivatives. While specific, detailed spectral data for this compound is not extensively published in publicly accessible literature, the expected spectroscopic features can be inferred from the analysis of related aminopyridine structures. nih.govresearchgate.netchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the nuclei.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the fluorine, methoxy, and amino substituents. The protons on the pyridine (B92270) ring will exhibit coupling to the fluorine atom, resulting in characteristic splitting patterns.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. For instance, the carbon atom attached to the fluorine atom would show a large one-bond C-F coupling constant.
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds. A single resonance would be expected for the fluorine atom in this compound, and its chemical shift would be indicative of the electronic environment of the C-F bond. crystallography.net
¹⁵N NMR: Nitrogen NMR can provide valuable information about the nitrogen atoms in the pyridine ring and the amino group, including their hybridization and involvement in hydrogen bonding. Studies on aminopyridines have shown that the chemical shifts of the ring nitrogen are influenced by the position of the amino group. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its identity. For this compound, a molecular ion peak corresponding to its exact mass would be observed. The fragmentation pattern would likely involve the loss of the methoxy group, the amino group, or other small fragments, providing further structural information.
| Spectroscopic Data for a Representative Aminopyridine Derivative (Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate) nih.gov | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) δ | 7.99–7.91 (m, 3H), 7.32–7.21 (m, 2H), 6.94 (s, 1H), 4.42–4.23 (m, 4H), 2.41 (s, 3H), 1.56 (s, 9H), 1.42–1.30 (m, 6H) | | ¹³C NMR (100 MHz, CDCl₃) δ | 169.17, 167.10, 159.30, 157.88, 145.90, 140.25, 135.79, 129.51, 127.32, 105.53, 100.73, 61.80, 61.36, 51.82, 29.32, 21.52, 14.27, 14.16 | | HRMS (ESI+) m/z [M+H]⁺ | calcd for C₂₂H₂₉N₂O₄: 385.2127, found: 385.2108 |
X-ray Crystallography for Molecular Structure Determination and Conformation Analysis
The crystal structure of an aminopyridine derivative reveals key features such as bond lengths, bond angles, and torsion angles. In this compound, the planarity of the pyridine ring and the orientation of the methoxy and amino substituents would be of particular interest. The C-F, C-O, and C-N bond lengths will be influenced by the electronic interplay between the substituents and the aromatic ring.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing. The amino group is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. Therefore, it is expected that the crystal structure of this compound would feature a network of hydrogen bonds. The presence of the fluorine atom can also lead to C-H···F interactions, further influencing the crystal packing.
| Crystallographic Data for a Representative Aminopyridine (4-aminopyridine) crystallography.net | | :--- | :--- | | Crystal System | Orthorhombic | | Space Group | P 21 21 21 | | Unit Cell Dimensions | a = 5.5138 Å, b = 7.1866 Å, c = 12.0459 Å | | Volume | 477.32 ų |
Computational Chemistry Approaches
Computational chemistry provides a powerful means to complement experimental data and to gain deeper insights into the structural and electronic properties of molecules.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govd-nb.infoworldscientific.commdpi.combenthamdirect.com
In the context of this compound and its derivatives, molecular docking simulations can be employed to explore their potential interactions with various biological targets. For instance, aminopyridine derivatives have been studied as inhibitors of various kinases and ion channels. nih.gov A docking study would involve placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity based on a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For this compound, the amino group, the pyridine nitrogen, and the methoxy oxygen can all participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The fluorine atom can also modulate the binding affinity through electrostatic interactions.
| Key Parameters in Molecular Docking Studies | | :--- | :--- | | Target Protein | The specific biological macromolecule of interest. | | Ligand | The small molecule being docked (e.g., this compound). | | Binding Site | The region on the protein where the ligand is expected to bind. | | Scoring Function | An algorithm used to estimate the binding affinity. | | Binding Energy | A calculated value representing the strength of the ligand-protein interaction. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These methods can provide valuable information that is often difficult to obtain experimentally.
For this compound, DFT calculations can be used to:
Optimize the molecular geometry: This provides a theoretical 3D structure of the molecule in the gas phase.
Calculate the electronic properties: This includes the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
Predict spectroscopic properties: Theoretical NMR and infrared (IR) spectra can be calculated and compared with experimental data to aid in spectral assignment.
Analyze the effect of substituents: DFT can be used to systematically study how the fluorine, methoxy, and amino groups influence the electronic properties and reactivity of the pyridine ring.
The results of these calculations can help to rationalize the observed chemical behavior of this compound and to predict its reactivity in various chemical reactions.
| Calculated Properties from DFT | Significance |
| Optimized Geometry | Provides theoretical bond lengths and angles. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential | Shows regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |
| Calculated Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. |
Conclusion and Future Research Perspectives for 4 Fluoro 3 Methoxypyridin 2 Amine Research
Synthesis of Current Academic Research Findings
A comprehensive review of existing academic research reveals a significant knowledge gap concerning the specific compound 4-Fluoro-3-methoxypyridin-2-amine. There are no dedicated studies detailing its synthesis, characterization, reactivity, or biological activity. However, by examining research on analogous and isomeric compounds, we can infer potential synthetic strategies and properties.
The synthesis of polysubstituted pyridines is a well-established field in organic chemistry. rsc.orgresearchgate.net General methods often involve multi-component reactions or the functionalization of a pre-existing pyridine (B92270) core. rsc.org For instance, the synthesis of the related compound, 3-fluoro-4-aminopyridine, has been achieved through a multi-step process starting from 3-fluoropyridine, involving deprotonation, carboxylation, esterification, ammonolysis, and a Hofmann degradation reaction. google.com Another approach involves the direct fluorination of a pyridine N-oxide, which has been successfully applied to produce meta-fluorinated pyridines. nih.govgoogle.com These methodologies suggest that a plausible synthetic route to this compound could involve the strategic introduction of the fluoro, methoxy (B1213986), and amino groups onto a pyridine scaffold.
The reactivity of 2-aminopyridines is characterized by the interplay of the pyridine ring's electron-withdrawing nature and the electron-donating amino group. rsc.orgwikipedia.org This bifunctionality allows for a range of chemical transformations. The amino group can undergo acylation, alkylation, and diazotization, while the pyridine nitrogen can be quaternized. The presence of a fluorine atom at the 4-position and a methoxy group at the 3-position would further modulate the electronic properties of the ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
In the realm of medicinal chemistry, fluorinated and methoxy-substituted pyridines are recognized as privileged scaffolds. nih.govnih.gov Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Methoxy groups can also influence pharmacological properties. Substituted aminopyridines have been explored as inhibitors of various enzymes, including kinases, and as ligands for receptors in the central nervous system. nih.govinformahealthcare.com For example, derivatives of sulfonamide methoxypyridine have been investigated as PI3K/mTOR dual inhibitors. nih.govnih.gov
While no specific biological data exists for this compound, the structural motifs present suggest potential for biological activity. The 2-aminopyridine (B139424) core is a key feature in several commercially available drugs. wikipedia.org The combination of fluorine and a methoxy group on the pyridine ring could lead to novel pharmacological profiles.
Identification of Unexplored Research Avenues and Methodological Challenges
The primary unexplored research avenue is the fundamental synthesis and characterization of this compound itself. A robust and efficient synthetic route needs to be developed and optimized. This would likely involve overcoming challenges related to regioselectivity in the functionalization of the pyridine ring, especially when introducing three different substituents. rsc.org The synthesis of polysubstituted pyridines can be complex, and achieving the desired isomer in high yield can be a significant hurdle. rsc.orgresearchgate.net
Once synthesized, a thorough investigation of its chemical reactivity is warranted. This would include exploring its behavior in various organic reactions to understand the influence of the substituent pattern on the pyridine core. Studies on its spectroscopic and crystallographic properties would provide valuable data for its characterization.
The most significant unexplored area is the biological evaluation of this compound and its derivatives. Screening this compound against a panel of biological targets, such as kinases, G-protein coupled receptors, and other enzymes, could reveal potential therapeutic applications. The development of a structure-activity relationship (SAR) by synthesizing and testing a library of related analogs would be a crucial step in any drug discovery program based on this scaffold.
Methodological challenges in this research area include the development of regioselective synthetic methods for polysubstituted pyridines. rsc.org The purification of isomers can also be a difficult task. Furthermore, in biological screening, ensuring the purity and stability of the compound is essential for obtaining reliable data.
Outlook for Further Development of this compound-based Scaffolds in Chemical and Biological Research
The this compound scaffold holds considerable promise for future development in both chemical and biological research. Its unique combination of functional groups suggests that it could serve as a valuable building block for the synthesis of novel and complex molecules.
In chemical research, the development of efficient synthetic routes to this and related compounds would be a valuable contribution to the field of heterocyclic chemistry. The exploration of its reactivity could lead to the discovery of new chemical transformations and the synthesis of novel materials.
In biological research, this scaffold represents a promising starting point for the design of new therapeutic agents. The presence of fluorine and a methoxy group offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. nih.govnih.gov Given the proven track record of 2-aminopyridine derivatives in medicine, it is plausible that derivatives of this compound could exhibit interesting biological activities. wikipedia.orgnih.gov
Future research should focus on a systematic approach, beginning with the development of a reliable synthesis. This would be followed by a comprehensive evaluation of its chemical and physical properties. Subsequently, a thorough biological screening program, coupled with medicinal chemistry efforts to explore the structure-activity relationships of its derivatives, could unlock the therapeutic potential of this enigmatic scaffold. The journey from a largely unknown compound to a potentially valuable tool in science and medicine is a challenging but potentially rewarding one.
Q & A
Q. What are the common synthetic routes for 4-fluoro-3-methoxypyridin-2-amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Fluorine introduction via reaction of pentafluoropyridine derivatives with ammonia or amines under controlled conditions .
- Condensation : Similar to , hydrazine derivatives react with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with catalytic acetic acid, yielding intermediates that undergo cyclization using oxidizing agents like NaOCl .
Q. Key parameters for optimization :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–80°C | Higher temps accelerate substitution but risk side reactions. |
| Solvent | Ethanol, DMF | Polarity affects intermediate stability. |
| Reaction time | 1–24 hours | Prolonged time may degrade sensitive intermediates. |
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : Assign peaks using DMSO-d6 (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). For example, aromatic protons appear at δ 7.0–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
- FTIR : Key bands include C-F stretches (~1100–1250 cm⁻¹) and N-H bends (~1500–1600 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. Example: For C₆H₇FN₂O, expected m/z = 142.13 .
Q. What safety protocols are essential when handling this compound?
- Storage : Inert atmosphere, 2–8°C, away from oxidizing agents .
- PPE : Gloves, lab coat, and goggles; use fume hoods for reactions .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of substituents in this compound?
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO energy at the pyridine ring, enhancing electrophilic substitution at the 4-position .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide drug design .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how are they resolved?
Contradictions may stem from:
Q. What strategies improve regioselectivity in derivatizing this compound?
- Directed ortho-metalation : Use fluorine as a directing group for Pd-catalyzed coupling .
- Microwave-assisted synthesis : Enhances reaction control for selective substitutions (e.g., halogenation at specific positions) .
Methodological Challenges and Solutions
Q. How are reaction yields optimized for large-scale synthesis?
| Challenge | Solution | Evidence |
|---|---|---|
| Low cyclization efficiency | Use NaOCl in ethanol with extended stirring (3–24 hours) . | |
| Fluorine displacement | Employ anhydrous conditions and excess NH3 to minimize hydrolysis . |
Q. What analytical methods distinguish positional isomers (e.g., 3- vs. 4-fluoro derivatives)?
- NOESY NMR : Correlate spatial proximity of fluorine and methoxy groups.
- LC-MS/MS : Fragmentation patterns differ due to substituent positioning .
Applications in Drug Discovery
Q. How is this compound used as a building block in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
